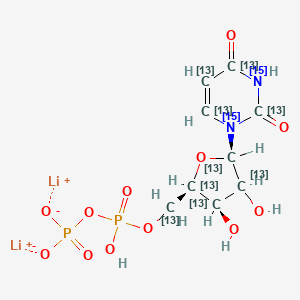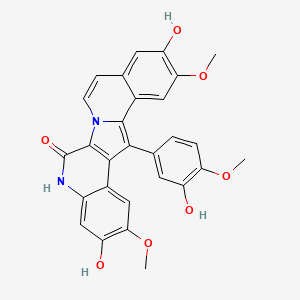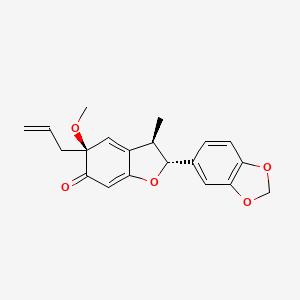
Tubulin polymerization-IN-42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-42 is a compound known for its ability to inhibit tubulin polymerization, a critical process in cell division and intracellular transport. Tubulin is a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-42 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but common methods include:
Formation of Intermediates: Initial steps often involve the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final step usually involves coupling the intermediates with other functional groups using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tubulin polymerization-IN-42 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be carried out using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Tubulin polymerization-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research and treatment to inhibit cell division in rapidly proliferating cancer cells. It is also being explored for its potential in treating other diseases involving abnormal cell proliferation.
Industry: Applied in the development of new drugs and therapeutic agents targeting microtubule dynamics.
作用机制
Tubulin polymerization-IN-42 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic pathways.
相似化合物的比较
Similar Compounds
Combretastatin A-4: One of the most potent tubulin polymerization inhibitors.
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Vinca Alkaloids: Including vinblastine and vincristine, which promote microtubule depolymerization.
Uniqueness
Tubulin polymerization-IN-42 is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors. Its ability to selectively bind to the colchicine-sensitive site and its potential for reduced toxicity make it a promising candidate for further research and therapeutic development.
属性
分子式 |
C22H21NO5 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
3-(1-methylindol-3-yl)-4-(3,4,5-trimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C22H21NO5/c1-23-11-15(14-7-5-6-8-17(14)23)16-12-28-22(24)20(16)13-9-18(25-2)21(27-4)19(10-13)26-3/h5-11H,12H2,1-4H3 |
InChI 键 |
TWAPIXHGRUSSFP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


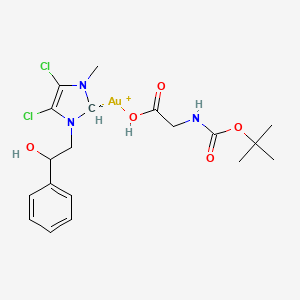

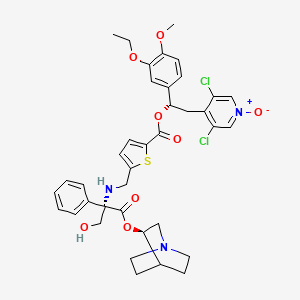
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
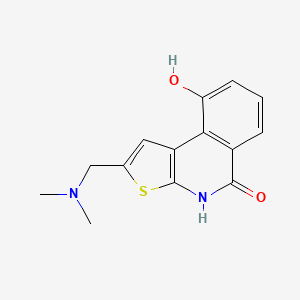
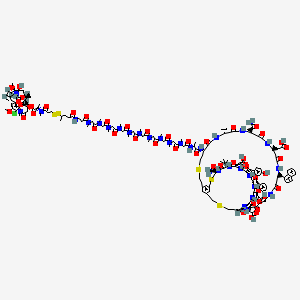

![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
